Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester
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Overview
Description
Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group and substituted with a tetrahydro-2-furanyl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The tetrahydro-2-furanyl methoxy group can be introduced through a nucleophilic substitution reaction using tetrahydro-2-furanol and a suitable leaving group on the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-2-furanyl methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The tetrahydro-2-furanyl methoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: This compound has a similar ester structure but lacks the tetrahydro-2-furanyl methoxy group.
Benzoic acid, 2-methoxy-, methyl ester: This compound has a methoxy group at the ortho position instead of the tetrahydro-2-furanyl methoxy group.
Benzoic acid, 4-methoxy-, methyl ester: This compound has a methoxy group at the para position, similar to the tetrahydro-2-furanyl methoxy group in terms of electronic effects.
Uniqueness
The uniqueness of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The tetrahydro-2-furanyl methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester, commonly referred to as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C14H18O4 with a molecular weight of 250.29 g/mol. The structure features a benzoic acid moiety modified with a tetrahydro-2-furanyl group, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈O₄ |
Molecular Weight | 250.29 g/mol |
CAS Number | 1152517-96-8 |
Antioxidant Activity
Research indicates that benzoic acid derivatives can exhibit significant antioxidant properties. A study highlighted the antioxidant potential of various benzoic acid derivatives, including the compound . It was found that these compounds could scavenge free radicals effectively, thus contributing to cellular protection against oxidative stress .
Enzyme Modulation
In vitro studies have demonstrated that benzoic acid derivatives can modulate enzyme activities related to protein degradation systems. Specifically, compounds derived from Bjerkandera adusta were shown to enhance the activity of cathepsins B and L, which are crucial for protein turnover and cellular homeostasis . The activation of these enzymes suggests potential applications in anti-aging therapies and proteostasis regulation.
Case Studies
- Study on Proteostasis Network : A notable study evaluated the impact of various benzoic acid derivatives on the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Results indicated that certain derivatives significantly activated chymotrypsin-like enzymatic activities, promoting protein degradation and potentially mitigating age-related decline in proteostasis .
- Antioxidant Potential : Another investigation focused on the antioxidant properties of benzoic acid derivatives extracted from various plant sources. The study reported high levels of antioxidant activity, with specific derivatives achieving up to 76.96% inhibition of free radical formation .
Mechanistic Insights
The biological mechanisms underlying the activity of benzoic acid derivatives often involve their interaction with cellular signaling pathways. For instance, the ability to enhance cathepsin activity may be linked to their role in regulating apoptosis and autophagy processes . Additionally, the antioxidant properties are attributed to their ability to donate electrons to free radicals, thereby neutralizing them .
Summary of Findings
The following table summarizes key findings related to the biological activities of this compound:
Study Focus | Key Findings |
---|---|
Antioxidant Activity | Effective in scavenging free radicals |
Enzyme Modulation | Enhanced activity of cathepsins B and L |
Proteostasis Network Activation | Significant activation of UPP and ALP pathways |
Potential Applications | Anti-aging therapies and cellular protection strategies |
Properties
CAS No. |
1152517-96-8 |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 4-(oxolan-2-ylmethoxymethyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-16-14(15)12-6-4-11(5-7-12)9-17-10-13-3-2-8-18-13/h4-7,13H,2-3,8-10H2,1H3 |
InChI Key |
ALSCTRMQDWASSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCC2CCCO2 |
Origin of Product |
United States |
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